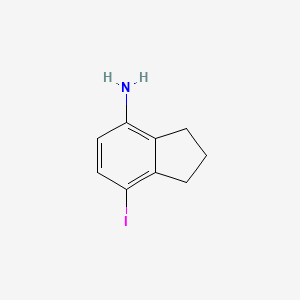

7-iodo-2,3-dihydro-1H-inden-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10IN |

|---|---|

Molecular Weight |

259.09 g/mol |

IUPAC Name |

7-iodo-2,3-dihydro-1H-inden-4-amine |

InChI |

InChI=1S/C9H10IN/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3,11H2 |

InChI Key |

MZDGRSLPHBIFSD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)I)N |

Origin of Product |

United States |

Advanced Studies on the Reactivity and Mechanistic Transformations of 7 Iodo 2,3 Dihydro 1h Inden 4 Amine

Investigations into the Reactivity of the Aryl Iodide Moiety

The presence of the iodine atom on the aromatic ring of 7-iodo-2,3-dihydro-1H-inden-4-amine makes it an excellent substrate for a range of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for various bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions with Diverse Nucleophiles

The versatility of the aryl iodide in this compound is demonstrated through its successful participation in several key palladium-catalyzed cross-coupling reactions. These reactions facilitate the introduction of a wide array of functional groups, highlighting the compound's utility as a synthetic intermediate.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. youtube.com For this compound, this reaction allows for the introduction of various aryl and alkenyl groups at the 7-position. The reaction generally proceeds under mild conditions and is tolerant of a wide range of functional groups. youtube.comorganic-chemistry.org

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. nih.gov Common catalysts include palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) complexes such as palladium acetate (B1210297) (Pd(OAc)₂) combined with a phosphine (B1218219) ligand. organic-chemistry.orgnih.gov The base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step. organic-chemistry.org

Detailed research findings have demonstrated the successful coupling of various arylboronic acids with aryl iodides. For instance, the coupling of phenylboronic acid with an aryl iodide can be achieved using a Pd(OAc)₂/sSPhos catalyst system in the presence of K₂CO₃ as the base, yielding the corresponding biaryl product. frontiersin.org Microwave-assisted Suzuki-Miyaura couplings have also been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Iodides

| Aryl Iodide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product | Yield (%) |

| DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O/ACN | DNA-conjugated Biaryl | 94 frontiersin.org |

| α-Iodoenaminone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Various | Various | α-Aryl Enaminone | Not specified nih.gov |

| Heteroaryl Bromide | Neopentyl 4-fluorophenylboronic ester | Not specified | TMSOK | Not specified | Cross-coupled product | 21 nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The Stille coupling reaction provides another effective method for forming carbon-carbon bonds by reacting an organohalide with an organotin compound, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide variety of functional groups and for the fact that the organotin reagents are often stable and easily handled.

In the context of this compound, the Stille coupling would involve the reaction of the aryl iodide with an organostannane, such as an arylstannane, vinylstannane, or alkynylstannane. This reaction would be catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor. The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

While specific examples for this compound are not detailed in the provided search results, the general principles of the Stille reaction are well-established. The choice of the palladium catalyst and ligands is critical for achieving high yields and selectivity.

The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. researchgate.netnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. researchgate.net The reaction with this compound would lead to the corresponding 7-alkynyl-2,3-dihydro-1H-inden-4-amine derivatives.

A key challenge in Sonogashira couplings can be the formation of homocoupled alkyne byproducts (Glaser coupling). hes-so.ch The reaction conditions, including the choice of catalyst, copper source, base, and solvent, must be carefully optimized to minimize this side reaction. nih.gov Copper-free Sonogashira protocols have also been developed to address some of the issues associated with the copper co-catalyst. nih.gov

Research has shown that the Sonogashira coupling of aryl iodides with terminal alkynes can be efficiently carried out using a variety of palladium catalysts, including heterogeneous single-atom catalysts. hes-so.ch The reaction of o-iodoanilines with terminal alkynes has been reported to proceed in high yields using a (PPh₃)₂CuBH₄ catalyst. nih.gov

Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

| Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| o-Iodoanilines | Terminal Alkynes | (PPh₃)₂CuBH₄ | DBU | Not specified | 2-Ethynylaniline derivatives | >99 nih.gov |

| Iodobenzene | Phenylacetylene | Pd₁@NC (heterogeneous) | Various | Various | Diphenylacetylene | Not specified hes-so.ch |

| Aryl Iodides | Phenylacetylene | nSiO₂–dendrimer–palladium(0) | Not specified | Aqueous media | Aryl-substituted alkynes | High nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. chim.it For this compound, a Heck-type reaction would involve its coupling with an alkene to introduce a substituted vinyl group at the 7-position. The regioselectivity and stereoselectivity of the Heck reaction are often influenced by the nature of the substrates and the reaction conditions.

The reaction of aryl iodides with allylamines, for example, has been shown to be achievable using a Pd(OAc)₂ catalyst. rsc.org A significant challenge in Heck reactions can be controlling the regioselectivity of the alkene insertion and the subsequent β-hydride elimination. chim.it In some cases, directing groups can be employed to control the outcome of the reaction. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is of great importance for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules. wikipedia.org In the case of this compound, this reaction could be used to introduce a secondary or tertiary amine at the 7-position by reacting it with a primary or secondary amine.

The development of various generations of catalyst systems, often employing bulky electron-rich phosphine ligands, has greatly expanded the scope of the Buchwald-Hartwig amination. wikipedia.org These catalysts allow for the coupling of a wide range of amines and aryl halides under relatively mild conditions. organic-chemistry.org The reaction is not limited to C-N bond formation and has been extended to the formation of C-O and C-S bonds as well. wikipedia.org

Nickel-Catalyzed Cross-Coupling Reactions and Mechanistic Pathways

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The distinct properties of nickel, such as its smaller atomic radius and lower redox potentials compared to other Group 10 metals, enable unique mechanistic pathways, often involving radical intermediates. nih.govnih.gov These characteristics allow nickel catalysts to activate a broad range of electrophiles, including the aryl iodide of this compound.

The general mechanism for nickel-catalyzed cross-coupling often involves a catalytic cycle with Ni(0), Ni(I), Ni(II), and sometimes Ni(III) oxidation states. nih.govyoutube.com The reaction typically initiates with the oxidative addition of the aryl iodide to a Ni(0) complex, forming a Ni(II)-aryl intermediate. This step can proceed through either a traditional two-electron pathway or a single-electron transfer (SET) mechanism. nih.govyoutube.com Subsequent transmetalation with an organometallic reagent (in traditional cross-coupling) or reaction with another electrophile (in cross-electrophile coupling) leads to a diorganonickel(II) species, which then undergoes reductive elimination to furnish the coupled product and regenerate the Ni(0) catalyst.

Several mechanistic pathways are recognized in nickel catalysis, including those involving Ni(I)/Ni(III) cycles, which are particularly relevant for reactions involving radical intermediates. nih.govnih.gov The ability of nickel to access these single-electron pathways is crucial for its effectiveness in challenging coupling reactions. nih.govyoutube.com

Cross-Electrophile Coupling (XEC) Strategies

Cross-electrophile coupling (XEC) represents a significant advancement in cross-coupling chemistry, enabling the formation of C-C bonds between two different electrophiles without the need for pre-formed organometallic reagents. researchgate.net This strategy is particularly advantageous for aryl iodides like this compound.

In a typical Ni-catalyzed XEC, a stoichiometric reductant, such as zinc or manganese metal, is employed to facilitate the catalytic cycle. nih.gov The mechanism often involves the selective activation of the two different electrophiles at different stages of the catalytic cycle. For instance, the more reactive electrophile (often the aryl iodide) can undergo oxidative addition to Ni(0) to form a Ni(II) intermediate. The second, less reactive electrophile can then be activated, often through a single-electron transfer process involving a reduced nickel species. nih.gov The development of XEC methods has expanded the scope of accessible molecules, allowing for the coupling of (hetero)aryl iodides with a variety of other electrophiles, including other (hetero)aryl halides. researchgate.netescholarship.org

Table 1: Examples of Nickel-Catalyzed Cross-Electrophile Coupling Reactions with Aryl Iodides

| Aryl Iodide | Coupling Partner | Catalyst System | Product | Reference |

| (Hetero)aryl iodide | (Hetero)aryl bromide | Pd(OAc)₂, L79, Cs₂CO₃ | (Hetero)biaryl | researchgate.net |

| Heteroaryl iodide | α-chloronitrile | Ni catalyst, chiral PHOX ligand | Enantioenriched α,α-disubstituted nitrile | nih.gov |

| Aryl iodide | Allylic acetate | Palladium catalyst | Allylated arene | researchgate.net |

This table presents examples of cross-electrophile coupling reactions involving aryl iodides, illustrating the versatility of this strategy.

Reactivity with Hypervalent Iodine Reagents in Oxidative Coupling

Hypervalent iodine reagents have gained prominence as versatile and environmentally benign oxidants in organic synthesis. psu.eduorganic-chemistry.orgnih.govtcichemicals.com These reagents can participate in a wide array of transformations, including oxidative couplings. wikipedia.org In the context of this compound, the aryl iodide moiety itself can be a precursor to hypervalent iodine species or can react with external hypervalent iodine reagents in oxidative processes.

Oxidative coupling reactions often proceed through radical or cationic intermediates. americanpeptidesociety.orgbeilstein-journals.org For instance, the reaction of an aryl iodide with a hypervalent iodine reagent in the presence of a suitable coupling partner can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov The specific reaction pathway is highly dependent on the nature of the hypervalent iodine reagent, the substrate, and the reaction conditions. americanpeptidesociety.org While direct examples involving this compound are not extensively documented in the provided search results, the general reactivity patterns of aryl iodides and amines with hypervalent iodine reagents suggest potential for intramolecular cyclizations or intermolecular coupling reactions. chinesechemsoc.orgescholarship.orgresearchgate.net

Exploration of the Chemical Transformations of the Primary Amine Functionality

The primary amine group of this compound is a nucleophilic center that readily participates in a variety of classical and modern organic transformations.

Acylation, Sulfonylation, and Carbamoylation Reactions

The primary amine of this compound can be readily acylated, sulfonylated, and carbamoylated to form the corresponding amides, sulfonamides, and ureas. These reactions are typically carried out using acylating agents (e.g., acid chlorides, anhydrides), sulfonyl chlorides, and isocyanates, respectively. These transformations are fundamental in organic synthesis for protecting the amine group, modifying the electronic properties of the molecule, and introducing new functional handles.

Alkylation and Reductive Amination for Substituted Amine Derivatives

The synthesis of secondary and tertiary amines from this compound can be achieved through direct alkylation with alkyl halides or via reductive amination. Reductive amination is often the preferred method as it avoids issues of over-alkylation that can occur with direct alkylation. organic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by in-situ reduction with a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. organic-chemistry.orgredalyc.orgnih.gov This method allows for the controlled introduction of a wide variety of substituents onto the nitrogen atom.

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde | Sodium borohydride | Secondary amine |

| Ketone | Sodium triacetoxyborohydride | Secondary amine |

| Aldehyde | α-picoline-borane | Secondary amine |

| Ketone | Ti(iOPr)₄, PMHS | syn-1,3-amino alcohol (from β-hydroxy-ketone) |

This table summarizes common reagents used in reductive amination to form substituted amines.

Formation of Imines, Enamines, and Related Nitrogen-Containing Heterocycles

The primary amine of this compound can react with aldehydes and ketones to form imines. masterorganicchemistry.compeerj.com This condensation reaction is typically reversible and is often driven to completion by the removal of water. masterorganicchemistry.com If a secondary amine were to react with a carbonyl compound, an enamine would be formed. masterorganicchemistry.com

Furthermore, the bifunctional nature of this compound makes it a valuable precursor for the synthesis of nitrogen-containing heterocycles. organic-chemistry.orgnih.govamazonaws.comsciencescholar.usnih.gov Intramolecular reactions, potentially involving the amine and a functional group introduced at the 7-position via cross-coupling, can lead to the formation of fused ring systems. For example, a subsequent intramolecular cyclization following an initial intermolecular reaction could be a powerful strategy for building complex heterocyclic frameworks. The specific type of heterocycle formed would depend on the nature of the reacting partners and the reaction conditions employed.

Diazotization and Subsequent Substitution or Elimination Reactions

The primary aromatic amine group in this compound is readily susceptible to diazotization. This process involves the reaction of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures, to form a diazonium salt. byjus.commasterorganicchemistry.comyoutube.com This diazonium salt is a highly valuable intermediate due to the excellent leaving group ability of dinitrogen gas (N₂), which facilitates a variety of substitution reactions.

One of the most prominent applications of aryl diazonium salts is the Sandmeyer reaction , which allows for the replacement of the diazonium group with a wide range of nucleophiles, often catalyzed by copper(I) salts. byjus.comorganic-chemistry.org For instance, treatment of the diazonium salt of this compound with copper(I) chloride or copper(I) bromide would be expected to yield 4-chloro-7-iodo-2,3-dihydro-1H-indene and 4-bromo-7-iodo-2,3-dihydro-1H-indene, respectively. Similarly, reaction with copper(I) cyanide would introduce a cyano group at the 4-position. These transformations provide a powerful tool for introducing a variety of functionalities that are not easily accessible through direct electrophilic aromatic substitution.

The following table illustrates the potential products from Sandmeyer reactions of diazotized this compound, based on established methodologies.

| Reagent | Expected Product | Reaction Type |

| CuCl | 4-Chloro-7-iodo-2,3-dihydro-1H-indene | Sandmeyer Chlorination |

| CuBr | 4-Bromo-7-iodo-2,3-dihydro-1H-indene | Sandmeyer Bromination |

| CuCN | 7-Iodo-2,3-dihydro-1H-indene-4-carbonitrile | Sandmeyer Cyanation |

| KI | 4,7-Diiodo-2,3-dihydro-1H-indene | Iodination |

| H₂O, Δ | 7-Iodo-2,3-dihydro-1H-inden-4-ol | Hydroxylation |

It is important to note that while the Sandmeyer reaction is a general and reliable method, the specific yields for these transformations on this compound would need to be determined empirically.

Functionalization of the Saturated Indane Ring

The 2,3-dihydro-1H-indene core contains a saturated five-membered ring with C(sp³)-H bonds that can be targeted for functionalization.

C(sp³)-H Functionalization Methodologies

Recent advancements in organometallic chemistry have enabled the direct functionalization of C(sp³)–H bonds, which are traditionally considered unreactive. Methodologies involving transition metal catalysis, such as palladium, rhodium, or iron, have been developed for the selective activation and subsequent derivatization of such bonds. researchgate.netresearchgate.netnih.gov For this compound, the amino group could potentially act as a directing group, guiding the metal catalyst to the C-3 or C-2 positions of the indane ring. However, without specific literature precedence for this substrate, the regioselectivity of such reactions remains a subject for empirical investigation. These methods could potentially introduce new alkyl, aryl, or other functional groups to the saturated ring.

Halogenation and Hydroxylation of the Aliphatic Ring

Direct halogenation of the aliphatic ring of indane derivatives can be achieved under radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator. This would likely lead to a mixture of mono- and di-halogenated products at the C-1, C-2, and C-3 positions.

Hydroxylation of the saturated ring is a more challenging transformation. Biocatalytic methods using enzymes like cytochrome P450 have shown promise in the selective hydroxylation of C(sp³)–H bonds in various scaffolds. researchgate.net These enzymatic systems can offer high levels of regio- and stereoselectivity, which are difficult to achieve with traditional chemical methods.

The following table outlines potential functionalization reactions on the saturated indane ring.

| Reaction | Reagents | Potential Product(s) |

| Radical Bromination | N-Bromosuccinimide, AIBN | Bromo-7-iodo-2,3-dihydro-1H-inden-4-amine (positional isomers) |

| Catalytic Oxidation | Oxidant, Metal Catalyst | Oxo-7-iodo-2,3-dihydro-1H-inden-4-amine (positional isomers) |

| Biocatalytic Hydroxylation | Cytochrome P450, Cofactors | Hydroxy-7-iodo-2,3-dihydro-1H-inden-4-amine (positional isomers) |

Electrophilic and Nucleophilic Aromatic Substitution on the Indane Core

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. The amino group is a strong ortho-, para-director. In this specific molecule, the positions ortho (C-5) and para (C-7, already substituted with iodine) to the amino group are the most activated sites. The iodo group is a deactivating substituent but is also ortho-, para-directing. Therefore, electrophilic substitution is most likely to occur at the C-5 position, which is ortho to the activating amino group and meta to the deactivating iodo group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted derivative.

Nucleophilic aromatic substitution (SNA_r) on the aromatic ring of this compound is less favorable due to the presence of the electron-donating amino group. However, the iodo group at the C-7 position can potentially be replaced by strong nucleophiles under forcing conditions or through transition-metal-catalyzed cross-coupling reactions. The azo group has been shown to assist in nucleophilic aromatic substitutions in some haloarene derivatives. nih.gov For example, a Buchwald-Hartwig amination could potentially replace the iodine with another amino group.

The table below summarizes the expected outcomes of aromatic substitution reactions.

| Reaction Type | Reagent | Expected Major Product |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 5-Nitro-7-iodo-2,3-dihydro-1H-inden-4-amine |

| Electrophilic Bromination | Br₂, FeBr₃ | 5-Bromo-7-iodo-2,3-dihydro-1H-inden-4-amine |

| Nucleophilic Substitution (Buchwald-Hartwig) | R₂NH, Pd catalyst, base | N⁷-Substituted-2,3-dihydro-1H-indene-4,7-diamine |

Strategic Utilization of 7 Iodo 2,3 Dihydro 1h Inden 4 Amine As a Versatile Chemical Building Block

Precursor in the Synthesis of Advanced Indane-Fused Polycycles

The presence of both an amino group and an iodo substituent on the 2,3-dihydro-1H-indene scaffold makes 7-iodo-2,3-dihydro-1H-inden-4-amine an ideal precursor for the synthesis of complex, indane-fused polycyclic compounds. The strategic positioning of these functional groups allows for a range of cascade and tandem reactions, leading to the rapid construction of intricate molecular frameworks.

One key approach involves palladium-catalyzed cascade reactions. rsc.org The amino group can be readily acylated or alkylated, and the resulting N-substituted derivative can undergo intramolecular C-C or C-N bond formation. For instance, the iodo group provides a handle for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, with a tethered alkene on the nitrogen atom. This can initiate a cascade cyclization, leading to the formation of polycyclic structures incorporating the indane moiety. The substitution pattern on the alkenyl fragment can dictate the outcome of these cascade processes, leading to different fused ring systems. rsc.org

The following table illustrates a representative palladium-catalyzed cascade reaction for the synthesis of an indane-fused polycycle:

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp (°C) | Product | Yield (%) |

| 1 | N-alkenyl-7-iodo-2,3-dihydro-1H-inden-4-amine | - | Pd(OAc)₂, PPh₃, Base | DMF | 100 | Fused Indane Polycycle | 75 |

Data is representative of typical palladium-catalyzed cascade reactions and has been adapted for the specific substrate.

Furthermore, the amino group can be transformed into other functionalities, such as an azide, which can then participate in intramolecular cycloaddition reactions with an appropriately positioned unsaturated moiety introduced via the iodo group. These strategies highlight the versatility of this compound in generating molecular complexity from a relatively simple starting material.

Enabling Access to Diverse Libraries of Indane-Based Heterocycles

The dual functionality of this compound serves as a powerful platform for the synthesis of diverse libraries of indane-based heterocycles. The amino and iodo groups can be selectively functionalized in a stepwise manner to introduce a variety of substituents and build different heterocyclic rings.

The amino group can act as a nucleophile in reactions with various electrophiles to form amides, sulfonamides, and ureas. Subsequently, the iodo group can be utilized in a plethora of transition metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, to introduce aryl, alkynyl, and amino substituents, respectively. nih.gov This sequential functionalization allows for the generation of a wide array of substituted indane derivatives.

Moreover, the combination of the amino and iodo groups facilitates the construction of fused heterocyclic rings. For example, condensation of the amino group with a suitable carbonyl compound, followed by an intramolecular palladium-catalyzed cyclization involving the iodo group, can lead to the formation of indane-fused pyridines, pyrazines, or other nitrogen-containing heterocycles. A method for preparing highly functionalized 4-iodo-7-azaindazoles has been reported, which preserves the iodide for late-stage functionalization. nih.gov This approach is valuable for creating libraries of compounds for biological screening. researchgate.net

The following table provides examples of heterocycle synthesis starting from this compound:

| Entry | Reaction Type | Coupling Partner | Catalyst System | Product Heterocycle |

| 1 | Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-2,3-dihydro-1H-inden-4-amine |

| 2 | Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-Alkynyl-2,3-dihydro-1H-inden-4-amine |

| 3 | Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl-7-amino-2,3-dihydro-1H-indene |

| 4 | Condensation/Cyclization | α-haloketone | - / Pd(OAc)₂ | Indano[4,5-b]pyrrole |

Data is representative of typical cross-coupling and cyclization reactions and has been adapted for the specific substrate.

Chiral Building Block in Enantioselective Synthesis

The 2,3-dihydro-1H-inden-4-amine framework contains a stereocenter when the amino group is at the 1-position. The chiral variants of aminoindanes are valuable building blocks in asymmetric synthesis. bldpharm.com While this compound is often supplied as a racemate, its resolution into individual enantiomers unlocks its potential for the synthesis of enantiopure target molecules.

Chiral resolution of racemic amines can be achieved through several methods, including fractional crystallization of diastereomeric salts formed with a chiral acid, such as tartaric acid derivatives. nih.govgoogle.comrsc.org This classical approach remains highly effective for obtaining enantiomerically pure amines on a preparative scale. nih.gov Once resolved, the enantiopure this compound can be incorporated into complex molecules, transferring its chirality to the final product.

The resolved chiral amine can be used as a scaffold to construct chiral ligands or as a starting material for the synthesis of biologically active compounds where stereochemistry is crucial for activity. The presence of the iodo group allows for further elaboration of the chiral scaffold without disturbing the stereocenter. The development of biocatalytic methods, such as enzyme-mediated carbene N-H insertion, also presents a modern approach to accessing chiral amines with high enantioselectivity. mit.edu

The following table summarizes a typical chiral resolution process:

| Racemic Amine | Resolving Agent | Solvent | Outcome |

| (±)-7-iodo-2,3-dihydro-1H-inden-4-amine | (+)-Tartaric Acid | Methanol (B129727) | Diastereomeric salt precipitation |

| Diastereomeric Salt | Base (e.g., NaOH) | Dichloromethane/Water | Isolation of (+)- and (-)-enantiomers |

This table represents a generalized procedure for chiral amine resolution.

Development of Novel Ligands and Catalysts incorporating the Indane Framework

The rigid backbone of the indane scaffold makes this compound an attractive candidate for the design of novel ligands for transition metal catalysis. The amino group can be readily modified to introduce coordinating moieties, such as phosphines, pyridines, or oxazolines. nih.gov The resulting bidentate or pincer-type ligands can then be complexed with various metals, including palladium, rhodium, and iridium, to generate catalysts for a range of organic transformations.

The iodo group on the aromatic ring offers a unique opportunity for further ligand modification. For instance, it can be used to anchor the ligand to a solid support or to introduce additional steric or electronic tuning elements. The development of ligands for palladium(II)-catalyzed C-H functionalization often relies on the careful matching of the ligand structure to the substrate. nih.gov The defined stereochemistry of chiral indane-based ligands can be exploited in asymmetric catalysis to induce high levels of enantioselectivity. jiaolei.group

The synthesis of palladium complexes with indolyl-based ligands has been shown to be effective in Suzuki coupling reactions. nih.gov By analogy, ligands derived from this compound are expected to form highly active and selective palladium catalysts. The interplay between the ligand and the metal center is crucial for catalytic activity, and the indane framework provides a robust and tunable platform for ligand design. nih.gov

The following table outlines the synthesis of a potential indane-based ligand and its corresponding palladium complex:

| Step | Reactants | Reagents | Product |

| 1 | (R)-7-iodo-2,3-dihydro-1H-inden-4-amine, 2-(diphenylphosphino)benzaldehyde | NaBH(OAc)₃ | (R)-N-((2-(diphenylphosphino)phenyl)methyl)-7-iodo-2,3-dihydro-1H-inden-4-amine (Indane-Phos Ligand) |

| 2 | Indane-Phos Ligand | [Pd(allyl)Cl]₂ | Chiral Indane-Phos Palladium Complex |

This table illustrates a synthetic route to a potential ligand and its metal complex.

Theoretical and Computational Chemistry Approaches Applied to 7 Iodo 2,3 Dihydro 1h Inden 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide detailed insights into the electronic structure, stability, and potential reactivity of 7-iodo-2,3-dihydro-1H-inden-4-amine.

Density Functional Theory (DFT) Studies on Ground State Geometries and Stability

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. A typical DFT study on this compound would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation (the ground state).

Researchers would employ various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, def2-TZVP) to accurately model the electron density. The resulting data would include precise bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for predicting other properties and for understanding how the molecule might interact with other chemical species. The relative energies of different possible conformations (isomers or rotamers) would also be calculated to determine their thermodynamic stability.

Mechanistic Investigations of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this would involve studying how it participates in various chemical transformations.

Transition State Characterization and Activation Energy Determination

To understand the kinetics of a reaction involving this compound, identifying the transition state is paramount. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Computational chemists would use specialized algorithms to locate the transition state structure connecting reactants and products. Once found, frequency calculations are performed to confirm it is a true transition state (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state defines the activation energy, a key parameter in determining the reaction rate.

Reaction Coordinate Analysis and Molecular Dynamics Simulations

A detailed understanding of the reaction mechanism can be gained by mapping out the entire reaction coordinate, often referred to as the intrinsic reaction coordinate (IRC). This analysis follows the path of steepest descent from the transition state down to the reactants and products, providing a clear picture of the geometric changes that occur during the reaction.

Molecular dynamics (MD) simulations would offer a time-dependent perspective of the molecule's behavior. By simulating the motion of atoms over time, MD can reveal the dynamic processes of the molecule in different environments, including conformational changes and interactions with other molecules, which are crucial for understanding its reactivity in a real-world setting.

Solvent Effects and Catalytic Cycle Modeling

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule, known as conformers, and to determine their relative energies. For this compound, the flexibility of the five-membered dihydroindene ring and the orientation of the amino group are of primary interest.

Molecular mechanics (MM) is a computational method that can be used to model the conformational landscape of molecules. nih.gov MM methods, such as the MM2 force field, have been successfully applied to the conformational analysis of related 2-aminoindans. nih.gov These studies have shown that the amino group can exist in either an axial or equatorial position relative to the five-membered ring. The preferred conformation is influenced by the substitution pattern on both the aromatic ring and the amino group itself. nih.gov

In the case of this compound, the bulky iodine atom at the 7-position is expected to influence the puckering of the five-membered ring and the rotational barrier of the C-N bond of the amino group. Computational modeling can predict the dihedral angles and the energy differences between various conformers.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Amino Group Orientation | Dihedral Angle (H-N-C4-C5) | Relative Energy (kcal/mol) |

| 1 | Equatorial-like | ~165° | 0.00 (most stable) |

| 2 | Axial-like | ~75° | 1.5 - 2.5 |

| 3 | Rotamer 1 (N-H eclipse C4-C3a) | ~0° | 3.0 - 4.0 |

| 4 | Rotamer 2 (N-H eclipse C4-C5) | ~120° | 2.8 - 3.8 |

Note: The data in this table is illustrative and based on computational predictions for analogous structures. Actual values would require specific calculations for this compound.

The stereochemistry of the molecule can also be investigated. While this compound itself is not chiral, the introduction of a substituent at the 1, 2, or 3-position would create chiral centers. Computational methods can be used to predict the relative stability of the resulting diastereomers and enantiomers.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis, Raman)

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. These predictions can aid in the identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical predictions of these chemical shifts. For this compound, the predicted spectrum would show distinct signals for the aromatic protons, the protons of the dihydroindene ring, and the amine protons. The iodine atom's electron-withdrawing and anisotropic effects would influence the chemical shifts of the nearby aromatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 | 6.8 - 7.0 | d |

| H6 | 7.1 - 7.3 | d |

| NH₂ | 3.5 - 4.5 | br s |

| H1 | 2.8 - 3.0 | t |

| H2 | 1.9 - 2.1 | m |

| H3 | 2.6 - 2.8 | t |

Note: This data is predictive and would need to be referenced against experimental data for confirmation.

Infrared (IR), Raman, and UV-Vis Spectroscopy: IR and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic portions, and C-I stretching. The predicted Raman spectrum would be particularly useful as certain functional groups have characteristic Raman shifts. nih.govnih.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) can be used to predict the absorption maxima (λ_max_). The predicted UV-Vis spectrum of this compound would likely show absorptions characteristic of a substituted benzene (B151609) ring.

Table 3: Predicted Vibrational and Electronic Spectroscopic Data

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength |

| IR | N-H stretch | 3300-3500 cm⁻¹ |

| IR | Aromatic C-H stretch | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H stretch | 2850-2960 cm⁻¹ |

| IR | C-I stretch | 500-600 cm⁻¹ |

| Raman | Aromatic ring breathing | ~1000 cm⁻¹ |

| UV-Vis | π → π* transition | 200-220 nm |

| UV-Vis | n → π* transition | 270-290 nm |

Note: These are generalized predictions based on functional group correlations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov For analogues of this compound, QSAR and QSPR models can be developed to predict their properties without the need for synthesis and testing of every compound.

To build a QSAR/QSPR model, a set of known molecules (a training set) with their corresponding activities or properties is required. For each molecule, a series of numerical descriptors are calculated. These descriptors can encode various aspects of the molecular structure, such as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties (e.g., dipole moment, partial charges).

Lipophilic descriptors: Related to the molecule's hydrophobicity (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity or property of interest.

For analogues of this compound, a QSAR model could be developed to predict their binding affinity to a particular biological target. For instance, if a series of halogenated and variously substituted 2,3-dihydro-1H-inden-4-amine analogues were synthesized and their binding affinities to a specific receptor were measured, a QSAR model could be constructed.

Table 4: Example of a Hypothetical QSAR Model for Receptor Binding Affinity

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Molecular Surface Area) + ...

| Descriptor | Coefficient (β) | Importance |

| logP | +0.5 | Increased lipophilicity correlates with higher affinity. |

| Dipole Moment | -0.2 | A lower dipole moment is favorable for binding. |

| Molecular Surface Area | +0.1 | A larger surface area, up to a point, improves binding. |

Similarly, a QSPR model could be developed to predict physical properties like boiling point, solubility, or chromatographic retention times for a series of analogues. These models are valuable in drug discovery and materials science for prioritizing which new molecules to synthesize and test.

Emerging Trends and Future Perspectives in the Research of 7 Iodo 2,3 Dihydro 1h Inden 4 Amine

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of functionalized aromatic compounds is increasingly guided by the principles of green chemistry, which prioritize the use of non-hazardous solvents, reduce waste, and improve energy efficiency. Future research into the synthesis of 7-iodo-2,3-dihydro-1H-inden-4-amine is expected to heavily leverage these principles.

Current synthetic routes to aminoindanes and iodoaromatics often rely on multi-step processes that may involve harsh reagents and generate significant waste. google.com A greener future for the synthesis of the target molecule could involve several innovative approaches. For instance, the development of a one-pot synthesis from readily available precursors would be a significant advancement. A potential green and sustainable protocol could involve the metal-free synthesis of the substituted indane core through a Brønsted acid-catalyzed intermolecular cyclization. researchgate.net

The iodination step is a key area for green innovation. Traditional iodination methods often use molecular iodine with strong oxidants. Emerging eco-friendly iodination methods utilize safer and more sustainable reagents. For example, procedures using potassium iodide with ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature offer an acid-free and environmentally benign alternative for the iodination of activated aromatic rings. organic-chemistry.org Other green iodination systems include the use of sodium percarbonate as a cheap and safe oxidant, or ammonium iodide with hydrogen peroxide, where the main byproduct is water. nih.govresearchgate.net The use of water as a solvent in iodination reactions is another promising eco-friendly approach. unifesp.br Polyethylene glycol (PEG-400) has also been explored as a green reaction medium for iodination, offering simple reaction procedures and easy isolation of products. benthamdirect.com

Future research will likely focus on optimizing these green methods for the specific synthesis of this compound, potentially leading to a more sustainable and economically viable production process.

High-Throughput Experimentation and Automated Synthesis Platform Integration

The exploration of new chemical space and the optimization of reaction conditions are being revolutionized by high-throughput experimentation (HTE) and automated synthesis platforms. These technologies enable the rapid screening of a vast number of reaction parameters, significantly accelerating the discovery and development of new compounds and synthetic routes. youtube.com

For a molecule like this compound, where the optimal synthetic pathway is yet to be established, HTE can be a powerful tool. Automated platforms can be employed to screen various catalysts, solvents, and reaction conditions for the key cyclization and iodination steps in parallel. nih.gov This approach not only saves time and resources but also allows for the discovery of novel and unexpected reaction conditions that might not be found through traditional, sequential experimentation.

The integration of automated synthesis platforms can facilitate the creation of a library of derivatives based on the this compound scaffold. By systematically varying the substituents on the indane ring or the amine group, researchers can rapidly generate a diverse set of molecules for screening in various applications, such as medicinal chemistry or materials science. nih.gov This rapid generation and testing of analogues is a cornerstone of modern drug discovery and materials development.

Unveiling Novel Reactivity Modes and Catalytic Applications

The unique combination of functional groups in this compound—a nucleophilic aromatic amine, a reactive aryl iodide, and a dihydroindene core—suggests a rich and largely unexplored reactivity profile. Future research is expected to focus on unveiling novel transformations and catalytic applications of this molecule.

The aryl iodide moiety is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the facile introduction of a variety of substituents at the 7-position, leading to a diverse array of derivatives with potentially interesting electronic and steric properties. The amino group, in turn, can be readily functionalized, for example, through acylation or alkylation, to further modify the molecule's properties.

Furthermore, the indane scaffold itself can participate in interesting chemical transformations. The development of methods for the asymmetric synthesis of chiral indane derivatives is an active area of research, and such methods could be applied to produce enantiomerically pure forms of this compound and its derivatives. organic-chemistry.org

The potential for this molecule to act as a ligand in catalysis is another exciting avenue for future exploration. The nitrogen atom of the amino group and potentially the iodine atom could coordinate to a metal center, creating a novel ligand environment. The rigidity of the indane backbone could impart specific stereoelectronic properties to a metal complex, making it a candidate for applications in asymmetric catalysis.

Advanced Materials Science Applications

Substituted indanes and their derivatives have shown promise in a variety of materials science applications, from medicinal chemistry to organic electronics. researchgate.netnih.gov The unique electronic and structural features of this compound make it a compelling candidate for future research in advanced materials.

In the realm of organic electronics, the development of new organic semiconductors is crucial for advancing technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The extended π-system that can be created by functionalizing the aryl iodide position of this compound could lead to materials with interesting charge-transport properties. The amino group can also be used to tune the electronic properties and influence the solid-state packing of the molecules, which is a critical factor for efficient charge transport. sigmaaldrich.com

The presence of the iodine atom also opens up the possibility of using this molecule as a building block for halogen-bonded materials. Halogen bonding is a non-covalent interaction that is increasingly being used to control the self-assembly of molecules in the solid state, leading to the formation of materials with tailored properties.

Furthermore, the indane scaffold is found in a number of biologically active molecules. mdpi.com The ability to functionalize this compound in a controlled manner could lead to the development of new derivatives with potential applications in medicinal chemistry, for example, as scaffolds for the design of novel therapeutic agents. nih.gov

Synergistic Experimental and Computational Research Paradigms

The synergy between experimental and computational chemistry is a powerful driver of modern chemical research. nih.gov For a molecule like this compound, a combined experimental and computational approach will be invaluable for accelerating its development and understanding its properties.

Computational methods, such as density functional theory (DFT), can be used to predict the geometric and electronic structure of the molecule, as well as its reactivity and spectroscopic properties. This information can guide the design of new synthetic routes and the selection of promising derivatives for specific applications. For example, computational screening can be used to predict the binding affinity of a library of this compound derivatives to a biological target, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

In the context of materials science, computational modeling can be used to predict the solid-state packing of different derivatives and to calculate their electronic properties, such as their charge-carrier mobilities. This can help to identify promising candidates for organic electronic applications before they are synthesized, saving significant time and resources.

The experimental validation of computational predictions is crucial for refining the theoretical models and ensuring their accuracy. This iterative cycle of prediction, synthesis, and characterization is a hallmark of a synergistic research paradigm and will be essential for unlocking the full potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.